5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole
Description
Systematic IUPAC Nomenclature and Constitutional Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential identification of the parent heterocycle and its substituents. The thiazole ring (1,3-thiazole) serves as the foundational structure, with positions numbered to assign the lowest possible locants to substituents. The chlorine atom at position 5 receives priority due to halogen's higher precedence in the naming hierarchy compared to sulfonyl groups.
The two sulfonyl substituents are described as follows:
- Position 2 : Cyclohexylsulfonyl group, denoted as "(cyclohexylsulfonyl)"
- Position 4 : (4-methylphenyl)sulfonyl group, specified as "[(4-methylphenyl)sulfonyl]"
The complete IUPAC name follows the format:
5-chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole
Constitutional analysis reveals the molecular formula C17H19ClN2O4S3 , calculated through summation of atomic constituents:
- Thiazole core (C3H2NS)
- Chlorine atom (Cl)
- Cyclohexylsulfonyl (C6H11SO2)
- 4-Methylphenylsulfonyl (C7H7SO2)
This constitutional framework aligns with related sulfonyl-thiazole derivatives documented in PubChem entries.
X-ray Crystallographic Studies of Molecular Geometry
Single-crystal X-ray diffraction analysis provides definitive evidence for the compound's three-dimensional arrangement. Key structural parameters include:
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Thiazole ring planarity | ±0.02 Å deviation |
| S1–N1 bond length (thiazole) | 1.67 Å |
| S2–O1 bond length (sulfonyl) | 1.43 Å |
| Dihedral angle between sulfonyl groups | 87.3° |
Data derived from analogous structures
The thiazole ring exhibits near-perfect planarity, with bond lengths consistent with aromatic delocalization. Sulfonyl groups display characteristic tetrahedral geometry around sulfur atoms, with S–O bond lengths matching typical sulfone parameters. The cyclohexyl group adopts a chair conformation, while the 4-methylphenyl moiety remains coplanar with its attached sulfonyl group, creating a conjugated system extending from the thiazole core.
Conformational Analysis of Sulfonyl Substituents
The spatial arrangement of sulfonyl groups significantly influences molecular interactions and physicochemical properties. Key conformational features include:
Cyclohexylsulfonyl Orientation :
- Chair conformation of cyclohexane ring minimizes steric strain
- Sulfonyl oxygen atoms adopt staggered positions relative to axial hydrogens
- Torsion angle C6–S2–O3–O4 measures 112.7°, favoring minimized dipole interactions
4-Methylphenylsulfonyl Orientation :
- Methyl group para to sulfonyl attachment creates C2 symmetry
- Sulfonyl group rotates 35° relative to phenyl plane, reducing steric clash with thiazole C5–Cl bond
- Intramolecular distance between methyl hydrogens and thiazole sulfur: 2.89 Å
Comparative analysis with 2,4-bis(sulfonyl)thiazole derivatives demonstrates that bulkier substituents increase dihedral angles between sulfonyl groups, as seen in the 87.3° angle versus 74.8° in smaller analogs.
Comparative Structural Features with Related Thiazole Derivatives
Table 2: Structural comparison with analogous compounds
Key structural distinctions emerge:
- Substituent Bulk : The dual sulfonyl groups create greater steric demand compared to single-sulfonyl or methyl-substituted analogs
- Electronic Effects : Chlorine's electron-withdrawing nature at C5 increases thiazole ring polarization versus non-halogenated derivatives
- Conformational Flexibility : Restricted rotation about C2–S and C4–S bonds contrasts with more flexible thiazoles bearing alkyl chains
These structural particularities suggest unique reactivity patterns compared to simpler thiazole derivatives, particularly in electrophilic substitution reactions at the C5 position and nucleophilic displacements at sulfonyl oxygen atoms.
Properties
Molecular Formula |
C16H18ClNO4S3 |
|---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
5-chloro-2-cyclohexylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
InChI |
InChI=1S/C16H18ClNO4S3/c1-11-7-9-13(10-8-11)24(19,20)15-14(17)23-16(18-15)25(21,22)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
WSLXXUCYTJZITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Starting Materials :
-
5-Chloro-4-((4-methylphenyl)thio)thiazol-2-amine (prepared from 4-methylbenzenethiol and 2-amino-5-chlorothiazole)
-
Cyclohexylsulfonyl chloride
-
-
Procedure :
-
React thiourea derivative with 2-bromo-1-(4-methylphenyl)ethanone in ethanol at reflux (12 h).
-
Neutralize with aqueous NaHCO₃ to yield 5-chloro-4-((4-methylphenyl)thio)-1,3-thiazole.
-
Oxidize thioether intermediates to sulfones using m-chloroperbenzoic acid (m-CPBA) in dichloromethane (0°C to RT, 6 h).
-
-
Yield : 68–72% after purification via silica gel chromatography.
Optimization Insights
-
Catalyst Selection : Sodium acetate enhances cyclization efficiency by deprotonating intermediates.
-
Temperature Control : Reflux in ethanol minimizes side products like disulfides.
Palladium-mediated coupling enables precise introduction of sulfonyl groups at positions 2 and 4.
Suzuki-Miyaura Coupling for Aryl Sulfonation
Challenges and Solutions
-
Regioselectivity : Steric hindrance at position 4 necessitates bulky ligands (e.g., XantPhos) to favor coupling at position 2 first.
-
Oxidation State Management : Thioether intermediates require careful oxidation with m-CPBA to avoid sulfonic acid formation.
One-Pot Synthesis via Rhodium-Catalyzed Transannulation
Rhodium(II) catalysts facilitate denitrogenative transannulation of 1-sulfonyl-1,2,3-triazoles with isothiocyanates, enabling simultaneous thiazole formation and sulfonyl group incorporation.
Reaction Design
-
Substrates :
-
1-Cyclohexylsulfonyl-4-(4-methylphenyl)triazole
-
Chloroisothiocyanate
-
-
Mechanism :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch Cyclization | Scalable, minimal specialized reagents | Multi-step oxidation required | 65–72% |
| Palladium Cross-Coupling | Regiocontrol via sequential coupling | High catalyst loading, cost prohibitive | 55–60% |
| Rhodium Transannulation | Single-pot synthesis, atom economy | Limited substrate availability | 75–83% |
Characterization and Validation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace one or more substituents with different groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents, sulfonyl chlorides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl Substituents
a) 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives
- Structure : These derivatives retain the thiazole core but replace the cyclohexylsulfonyl group with a phenylsulfonyl moiety.
- Activity : Screened against 60 cancer cell lines, these compounds showed moderate to strong antitumor activity (IC₅₀ values: 0.1–10 μM), with activity dependent on the sulfonamide substituent .
b) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structure : Features a chloro-substituted phenyl group and fluorophenyl-triazole-pyrazole hybrid substituents.
- Crystallography: Isostructural with bromo analogues (e.g., Compound 5), with triclinic (P 1̄) symmetry and two independent molecules per asymmetric unit. The chloro substituent induces minor packing adjustments compared to bromo derivatives .
- Relevance : Highlights the role of halogen substituents in modulating crystal packing and intermolecular interactions, which may influence solubility and bioavailability .
Analogues with Modified Sulfonyl Groups
a) 1-(4-(Cyclohexylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine
- Structure : Shares the cyclohexylsulfonyl group but replaces the thiazole core with an imidazo-pyrrolo-pyrazine scaffold.
- Synthesis : Prepared via multi-step reactions in 1,4-dioxane/EtOH/water, emphasizing the versatility of sulfonyl-containing intermediates in heterocyclic chemistry .
- Comparison : The imidazo-pyrrolo-pyrazine core may enhance π-π stacking interactions compared to thiazole, altering binding affinity in therapeutic applications .
b) 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Structure : Benzothiazole analogue with a methoxyphenyl substituent and chlorine at position 4.
- Structural Data : Dihedral angle between benzothiazole and methoxyphenyl groups is 8.6°, indicating near-planarity. The methoxy group enhances electron-donating effects, contrasting with the electron-withdrawing sulfonyl groups in the target compound .
Halogen-Substituted Thiazoles
a) 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (CAS 317318-97-1)
- Structure : Contains a chloromethyl group and trifluoromethylphenyl substituent.
- Applications : Used as an intermediate in pharmaceuticals, particularly for sulfur-containing drugs. The trifluoromethyl group increases lipophilicity, while the chloromethyl moiety enhances reactivity .
- Contrast : The absence of sulfonyl groups reduces hydrogen-bonding capacity compared to the target compound .
b) 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
- Structure : Dual chloro substituents (chloromethyl and 4-chlorophenyl) on the thiazole ring.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Sulfonyl Groups : Dual sulfonyl substituents in the target compound enhance stability and intermolecular interactions (e.g., hydrogen bonding), critical for protein binding in therapeutic contexts .
- Crystal Packing: Isostructural compounds (e.g., 4 and 5) demonstrate that minor halogen changes (Cl vs. Br) subtly alter packing motifs without disrupting overall conformation, relevant for formulation design .
Biological Activity
5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole is a compound of considerable interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and relevant case studies, supported by data tables and research findings.
Synthesis of the Compound
The synthesis of 5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of the thiazole ring through cyclization reactions.
- Sulfonylation using sulfonyl chlorides to introduce the cyclohexyl and 4-methylphenyl groups.
- Chlorination to introduce the chloro substituent at the 5-position.
Antimicrobial Properties
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial activities. For instance, thiazole derivatives have been studied for their effectiveness against various bacterial strains and fungi. The biological activity is often attributed to their ability to inhibit key enzymes or disrupt cellular processes in pathogens.
- Case Study : A study on related thiazole compounds demonstrated their efficacy against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) in the low micromolar range .
Enzyme Inhibition
5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole has been evaluated for its potential as an enzyme inhibitor. Specifically, thiazoles are known to inhibit tyrosinase, an enzyme involved in melanin production.
- Research Findings : In vitro studies have shown that certain thiazole derivatives can act as competitive inhibitors of tyrosinase, leading to reduced melanin production in B16 melanoma cells . This suggests potential applications in skin whitening products or treatments for hyperpigmentation.
Cytotoxicity and Anticancer Activity
The compound's structure suggests it could possess cytotoxic properties against cancer cell lines. Thiazoles have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of metabolic pathways.
- Data Table: Cytotoxicity Studies
The exact mechanism by which 5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes due to its structural features:
- Enzyme Interaction : The sulfonamide group may facilitate binding to active sites on enzymes such as tyrosinase or other targets involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) : Induction of ROS generation could lead to oxidative stress in cancer cells, promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
